Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate
Description
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic organic compound featuring a benzimidazole core substituted with a pyridin-3-yl group at the 2-position and a methyl ester at the 7-position. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research. Its molecular weight, calculated as 269.27 g/mol (based on formula C₁₄H₁₁N₃O₂), suggests moderate polarity, which may influence solubility and bioavailability . The compound’s benzimidazole scaffold is notable for its prevalence in medicinal chemistry, particularly in kinase inhibitors and antiviral agents, though its specific applications remain under investigation .
Properties
IUPAC Name |
methyl 2-pyridin-3-yl-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)10-5-2-6-11-12(10)17-13(16-11)9-4-3-7-15-8-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCIQRVLWFPTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate can be achieved through a two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . The reaction conditions typically involve moderate to high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues, identified via cheminformatics analysis (), include:
| Compound Name (CAS No.) | Substituents (Positions) | Similarity Score | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 1H-benzo[d]imidazole-7-carboxylate (167487-83-4) | Ethyl ester (7), H (2) | 0.83 | 220.23 |
| Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (139481-44-0) | Biphenylmethyl (1), ethoxy (2), methyl ester (7) | 0.82 | 455.50 |
| Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (139481-41-7) | Biphenylmethyl (1), ethoxy (2), ethyl ester (7) | 0.80 | 469.53 |
| Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (131020-50-3) | Methyl (1), methyl ester (6) | 0.78 | 204.20 |
Key Observations :
- Substituent Effects: The pyridin-3-yl group at the 2-position in the target compound distinguishes it from analogues like Ethyl 1H-benzo[d]imidazole-7-carboxylate, which lacks this substitution.
- Positional Isomerism : Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate demonstrates how shifting the carboxylate from the 7- to 6-position reduces similarity (0.78), likely disrupting hydrogen-bonding patterns critical for target engagement .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (269.27 g/mol) falls within the "drug-like" range (200–500 g/mol), whereas biphenyl-substituted analogues (455–469 g/mol) may face challenges in bioavailability due to increased size .
Biological Activity
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate, with CAS number 330948-63-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the various studies highlighting its biological activity, synthesizing findings from diverse sources.
- Molecular Formula : C14H11N3O2
- Molecular Weight : 253.26 g/mol
- Structure : The compound features a benzimidazole core substituted with a pyridine moiety, which contributes to its biological properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant antibacterial properties.
Key Findings:
- Antibacterial Efficacy : In vitro tests showed that this compound possesses moderate to strong antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, one study reported minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against certain resistant strains .
- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways due to its structural similarity to known antibiotics.
- Selectivity and Safety : Notably, this compound demonstrated high selectivity against pathogenic bacteria without significant cytotoxic effects on human liver cells (HepG2) at concentrations up to 100 µM .
Anticancer Activity
The potential anticancer properties of this compound have also been explored.
Research Insights:
- Inhibition of Tumor Growth : Studies utilizing chick chorioallantoic membrane assays indicated that the compound effectively inhibits angiogenesis and tumor growth . This suggests a promising role in cancer therapy.
- Cell Line Studies : Further investigations revealed that the compound induces apoptosis in cancer cell lines, potentially through the activation of caspase pathways. The specificity of action on cancer cells while sparing normal cells is a critical area of ongoing research.
Case Studies and Research Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
